The synthesis of 4'-Methyl-alpha-pyrrolidinopropiophenone typically involves a reaction between 4-methylpropiophenone and pyrrolidine. This process can be executed using various bases such as sodium hydride or potassium carbonate. The general reaction conditions include:
For large-scale production, similar reaction conditions are employed, followed by rigorous quality control processes to ensure compliance with safety standards and regulations .
The molecular formula for 4'-Methyl-alpha-pyrrolidinopropiophenone is , with a molar mass of approximately 217.312 g/mol. The structure consists of:
The three-dimensional structure can be represented using computational models that illustrate the spatial arrangement of atoms, which is crucial for understanding its interaction with biological targets .
4'-Methyl-alpha-pyrrolidinopropiophenone can undergo several types of chemical reactions:
Reagents such as potassium permanganate (for oxidation) and lithium aluminum hydride (for reduction) are commonly used. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate effective conversion .
The mechanism of action for 4'-Methyl-alpha-pyrrolidinopropiophenone primarily involves its interaction with monoamine transporters in the brain, particularly those for dopamine and norepinephrine. It is believed to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This mechanism contributes to its stimulant effects, which include heightened alertness, increased energy, euphoria, and improved mood.
The metabolic pathways for this compound involve cytochrome P450 enzymes, which play a crucial role in its biotransformation within biological systems. Studies indicate that it may have reinforcing effects in animal models, suggesting potential for addiction .
These properties are essential for understanding how the compound behaves under different conditions and its potential applications .
4'-Methyl-alpha-pyrrolidinopropiophenone has several applications in scientific research:
Research continues into its potential therapeutic uses and toxicological effects, particularly concerning its safety profile and impact on human health .
4'-Methyl-alpha-pyrrolidinopropiophenone (4-MePPP, MPPP) emerged as a designer stimulant in Germany during the late 1990s, where it was distributed as a "research chemical" alongside related pyrrolidinophenone derivatives [1] [4]. By the early 2000s, it appeared in "bath salt" blends such as "NRG-3" [1] [2], reflecting deliberate positioning within unregulated markets. Analytical studies first documented its presence in seized products during this period, with German forensic laboratories confirming its identity through gas chromatography-mass spectrometry (GC-MS) techniques [1] [4]. The compound never achieved the commercial prominence of structurally similar substances like MDPV or α-PVP, but persisted as a minor component in evolving stimulant blends due to its straightforward synthesis from accessible precursors like 2-bromo-4'-methylpropiophenone and pyrrolidine [2].
Table 1: Emergence Timeline of 4-MePPP in European Grey Markets
Time Period | Market Presence | Product Forms | Key Analytical Detections |
---|---|---|---|
Late 1990s | Initial appearance in Germany | Powdered "research chemical" | GC-MS identification in seizures [1] |
Early 2000s | Expansion into "bath salt" blends | "NRG-3" branded products | Forensic quantification in urine [4] |
Post-2010 | Niche presence in multi-component products | "Legal high" mixtures | LC-TOF-MS in seized materials [6] |
4-MePPP represented a strategic molecular modification within the pyrovalerone cathinone class, distinguished by its para-methyl substitution on the phenyl ring. This structural innovation—retaining the pyrrolidine moiety while altering ring substituents—enabled evasion of early controlled substance legislation targeting precursors like α-PPP [1] [4]. Its synthesis and distribution catalyzed the development of subsequent analogs, including 4'-methyl-α-pyrrolidinohexanophenone (MPHP) and 4'-methyl-α-pyrrolidinobutiophenone (MPBP), which featured elongated alkyl chains to enhance potency [4] [8]. Analytical literature from 2002–2005 documented metabolic studies of 4-MePPP as a reference point for characterizing newer derivatives, confirming its role as a pharmacological template [1] [4]. The compound exemplified a broader trend of iterative structural changes among clandestine chemists to exploit legislative gaps.
Table 2: Structural Evolution of Key Pyrrolidinophenone Derivatives
Compound | Core Structure | Modification | Emergence Era |
---|---|---|---|
α-PPP | Phenyl-propanone | Unsubstituted parent | Early 1990s |
4-MePPP (4'-Methyl-α-PPP) | Phenyl-propanone | 4'-methylphenyl substitution | Late 1990s |
MPHP | Phenyl-hexanone | 4'-methyl + elongated side chain | Early 2000s |
MDPV | Methylenedioxy-pentanone | 3,4-methylenedioxy substitution | Mid-2000s |
Global regulatory approaches to 4-MePPP reflect divergent legal philosophies in classifying novel psychoactive substances (NPS). The United States utilizes positional isomer bans, scheduling 4-MePPP under Schedule I in 2023 as an isomer of α-pyrrolidinopentiophenone (α-PVP) [1] [8]. Germany classifies it in Anlage I (Narcotics Act), permitting only authorized scientific use [1]. The UK employs a generic classification system, grouping 4-MePPP under Class B of the Misuse of Drugs Act 1971 alongside other cathinones [1]. Sweden pioneered a public health-oriented model, banning 4-MePPP in 2015 after categorizing it as a "health hazard" following risk assessments by the Public Health Authority [1] [4]. These frameworks demonstrate varying emphasis on chemical similarity (US), controlled use (Germany), broad structural classes (UK), or documented harm (Sweden).
Table 3: International Regulatory Status of 4-MePPP
Jurisdiction | Legal Framework | Classification | Effective Date |
---|---|---|---|
United States | Controlled Substances Act | Schedule I (α-PVP isomer) | 2023 [1] |
Germany | Narcotics Act (BtMG) | Anlage I (Scientific use only) | Pre-2013 [1] |
United Kingdom | Misuse of Drugs Act | Class B | 2010s [1] |
Sweden | Public Health Authority Regulation | Health Hazard (Banned) | 2015 [1] |
The detection of 4-MePPP in forensic casework directly triggered multiple legislative innovations. In the European Union, its identification in "NRG-3" products accelerated amendments to Council Decision 2005/387/JHA, enabling faster scheduling of new cathinone derivatives through joint risk assessments [2] [4]. Sweden's 2015 ban followed toxicological detection in human samples, establishing a precedent for health-based scheduling without requiring abuse prevalence data [1]. The US DEA leveraged analog provisions of the Controlled Substances Act, declaring 4-MePPP a positional isomer of the scheduled α-PVP in 2023—a novel application expanding isomer-based control strategies [1] [8]. These adaptations highlight how 4-MePPP served as a test case for regulatory creativity, particularly in developing non-traditional chemical control language. The compound's persistence in forensic casework (e.g., "Zombie" product seizures in Japan) [6] continues to inform legislative adjustments targeting structurally ambiguous NPS.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7